molecular formula C11H13NO2 B8057222 Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate

Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate

Cat. No.: B8057222
M. Wt: 191.23 g/mol
InChI Key: ABLMNIKWSKUYMA-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate: is a chemical compound characterized by its aminobenzylcyclopropane core modified with a methyl ester group. This compound is a white to off-white crystalline powder that is soluble in water. It is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a cyclopropanation reaction involving 4-aminobenzaldehyde and a suitable dihalomethane in the presence of a strong base.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized conditions to ensure high yield and purity. This involves the use of advanced catalysts and reaction conditions tailored to large-scale production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as nitro derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylated products.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Amino-substituted cyclopropanes, alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • Methyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate: Similar structure but with a methoxy group instead of an amino group.

  • Methyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate: Similar structure but with a nitro group instead of an amino group.

Uniqueness: The presence of the amino group in Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate

This compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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Biological Activity

Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate, also known as rel-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, is a cyclopropane derivative that has gained attention in medicinal chemistry for its potential biological activities. This compound features a methyl ester functional group and an amino-substituted phenyl group, contributing to its unique pharmacological properties. This article explores the biological activity of this compound, synthesizing data from various studies and reviews.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{2}

This compound's cyclopropane ring contributes to its rigidity, influencing its interactions with biological targets. The (1R,2R) stereochemistry is crucial for its biological activity, particularly in enzyme inhibition and receptor interactions.

Research indicates that this compound acts primarily as an inhibitor of enzymes involved in metabolic pathways. Notably, it inhibits O-acetylserine sulfhydrylase, an enzyme critical for cysteine biosynthesis. This inhibition has implications for treating metabolic disorders and may also exhibit antibacterial properties.

Enzyme Inhibition

The compound's inhibition of O-acetylserine sulfhydrylase can lead to reduced cysteine levels, which may be beneficial in certain pathological conditions. The biological activity can be summarized as follows:

Biological Activity Mechanism Potential Applications
Enzyme InhibitionInhibition of O-acetylserine sulfhydrylaseTreatment of cysteine metabolism disorders
Antibacterial ActivityPotential antibacterial effectsDevelopment of new antibiotics

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of various functional groups. These modifications can enhance biological activity or alter pharmacokinetic properties.

Synthesis Pathway

Key steps in the synthesis may include:

  • Formation of the cyclopropane ring through cyclopropanation reactions.
  • Introduction of the amino group via nucleophilic substitution.
  • Esterification to form the methyl ester.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .
  • Antibacterial Properties : Preliminary investigations suggest that this compound may possess antibacterial properties against specific strains, although further research is needed to substantiate these findings .
  • Structure-Activity Relationship (SAR) : Analysis of related compounds indicates that variations in substituents can significantly affect biological activity. For instance, compounds with different functional groups at the phenyl ring exhibited varied levels of enzyme inhibition and cytotoxicity .

Properties

IUPAC Name

methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLMNIKWSKUYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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